2-butyl-7-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
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Overview
Description
2-BUTYL-7-[4-(2-CHLORO-4-NITROPHENYL)PIPERAZINO]-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-5-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiadiazole ring fused with a pyrimidine ring, and a piperazine moiety substituted with a chloronitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BUTYL-7-[4-(2-CHLORO-4-NITROPHENYL)PIPERAZINO]-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-5-ONE typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving thiosemicarbazide and appropriate aldehydes or ketones under acidic or basic conditions.
Pyrimidine Ring Construction: The pyrimidine ring can be synthesized through condensation reactions involving guanidine derivatives and β-dicarbonyl compounds.
Piperazine Substitution: The piperazine moiety is introduced via nucleophilic substitution reactions, where the piperazine reacts with a chloronitrophenyl derivative.
Final Assembly: The final compound is obtained by coupling the thiadiazole-pyrimidine core with the substituted piperazine under suitable conditions, often involving catalysts and specific solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl side chain or the piperazine moiety.
Reduction: Reduction reactions can target the nitro group on the chloronitrophenyl substituent, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloronitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom on the chloronitrophenyl group.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product is the corresponding amine derivative.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
2-BUTYL-7-[4-(2-CHLORO-4-NITROPHENYL)PIPERAZINO]-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-5-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-BUTYL-7-[4-(2-CHLORO-4-NITROPHENYL)PIPERAZINO]-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-5-ONE involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
2-BUTYL-7-[4-(2-CHLORO-4-NITROPHENYL)PIPERAZINO]-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-5-ONE: is unique due to its specific substitution pattern and ring structure. Similar compounds include other thiadiazole-pyrimidine derivatives with different substituents on the piperazine or phenyl rings.
Uniqueness
Structural Features: The combination of a thiadiazole ring fused with a pyrimidine ring and a piperazine moiety is relatively rare.
Functional Properties: The presence of the chloronitrophenyl group imparts unique chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C19H21ClN6O3S |
---|---|
Molecular Weight |
448.9 g/mol |
IUPAC Name |
2-butyl-7-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C19H21ClN6O3S/c1-2-3-4-17-22-25-18(27)12-16(21-19(25)30-17)24-9-7-23(8-10-24)15-6-5-13(26(28)29)11-14(15)20/h5-6,11-12H,2-4,7-10H2,1H3 |
InChI Key |
JQCVSCWLIXKBHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN2C(=O)C=C(N=C2S1)N3CCN(CC3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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